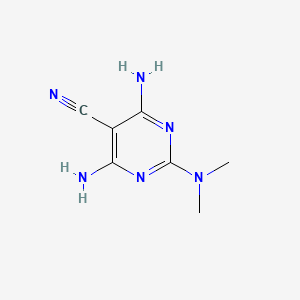![molecular formula C8H17NO4 B13353701 (3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydrofuran ring, which is a common motif in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2,2-dimethoxyethanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions using common reagents such as protecting groups, nucleophiles, and deprotecting agents.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-Aminotetrahydrofuran-3-ol: Similar structure but lacks the 2,2-dimethoxyethyl group.
(3S,4R)-4-((2-Methoxyethyl)amino)tetrahydrofuran-3-ol: Similar structure with a different substituent on the amino group.
Uniqueness
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the 2,2-dimethoxyethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
Propiedades
Fórmula molecular |
C8H17NO4 |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(3S,4R)-4-(2,2-dimethoxyethylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO4/c1-11-8(12-2)3-9-6-4-13-5-7(6)10/h6-10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
AAWPYQOUQLOLNL-RNFRBKRXSA-N |
SMILES isomérico |
COC(CN[C@@H]1COC[C@H]1O)OC |
SMILES canónico |
COC(CNC1COCC1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


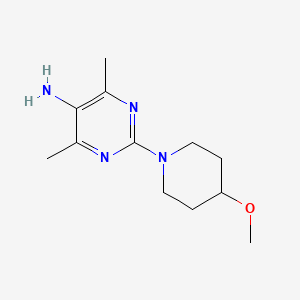


![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
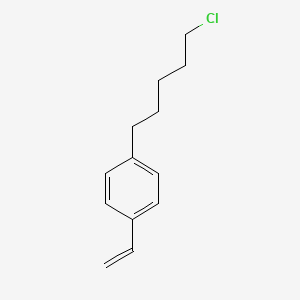
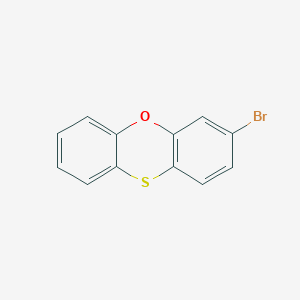
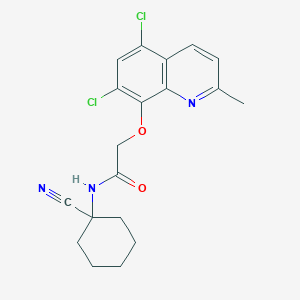
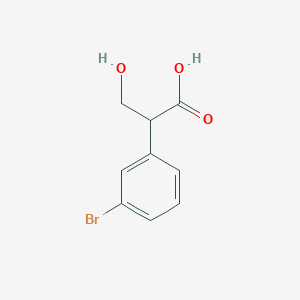
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
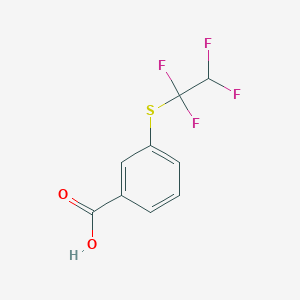
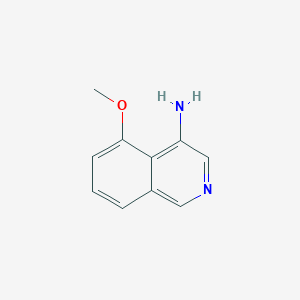
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
